N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This spirocyclic compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with three distinct substituents:
- 2-(3,4-dimethylphenyl): Introduces hydrophobic methyl groups at the same positions, contributing to lipophilicity.
- 3-(ethylthio): A sulfur-containing alkyl chain that may influence redox stability and membrane permeability.
The spiro architecture imposes conformational rigidity, which can optimize target binding and reduce entropic penalties during molecular recognition .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-6-34-24-23(19-8-7-17(2)18(3)15-19)28-26(29-24)11-13-30(14-12-26)25(31)27-20-9-10-21(32-4)22(16-20)33-5/h7-10,15-16H,6,11-14H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBVLWKQBCNPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N=C1C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1358630-56-4 |
| Molecular Formula | C26H32N4O3S |
| Molecular Weight | 480.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This may be due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Properties : this compound may exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation and induced apoptosis in breast cancer cells (MCF-7) .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of various spiro compounds. It was found that certain derivatives exhibited a marked decrease in nitric oxide production in RAW 264.7 macrophages upon treatment with lipopolysaccharide (LPS), suggesting a potential therapeutic application for inflammatory diseases .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profile of this compound:
- Toxicity Assessment : Acute toxicity studies indicate that this compound has a favorable safety margin at therapeutic doses.
- Bioavailability Studies : Research on pharmacokinetics reveals that the compound has moderate bioavailability due to its lipophilic nature but can be optimized through formulation strategies.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacokinetics : The main compound’s dimethoxyphenyl group may confer moderate CYP450-mediated metabolism, whereas Analog 1’s methylphenyl group could prolong half-life.
- Target Selectivity : The spiro core’s rigidity likely enhances selectivity for sterically constrained binding sites, but comparative data on binding affinities are lacking in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
